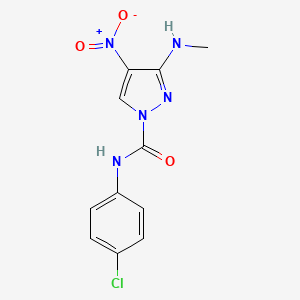![molecular formula C15H12FN3O B3124510 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 318517-50-9](/img/structure/B3124510.png)
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine
Descripción general
Descripción
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a pyrazole ring bearing a methoxyphenyl group
Métodos De Preparación
The synthesis of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions and functional group tolerance . The general synthetic route includes the following steps:
Preparation of Boronic Acid Derivative: The starting material, 4-methoxyphenylboronic acid, is prepared.
Coupling Reaction: The boronic acid derivative is coupled with 2-fluoropyridine using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against various cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in fluorescence-based assays due to its ability to act as a pH indicator.
Mecanismo De Acción
The mechanism of action of 2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis by activating caspase enzymes and cleaving poly (ADP-ribose) polymerase 1 (PARP-1) . The compound’s ability to modulate cellular pathways makes it a valuable tool in understanding disease mechanisms.
Comparación Con Compuestos Similares
2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine can be compared with other fluorinated pyridines and pyrazole derivatives:
2-fluoro-6-trifluoromethylpyridine: This compound also features a fluorine atom on the pyridine ring but has different electronic properties due to the trifluoromethyl group.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share the pyrazole-pyridine scaffold but differ in their substitution patterns and biological activities.
Propiedades
IUPAC Name |
2-fluoro-6-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-20-12-7-5-11(6-8-12)13-9-10-19(18-13)15-4-2-3-14(16)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHWCJIUNWDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)

![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)
![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124475.png)
![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)
![Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate](/img/structure/B3124479.png)
![3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124482.png)
![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B3124488.png)


